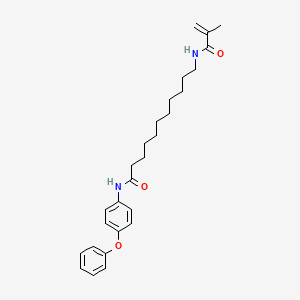

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

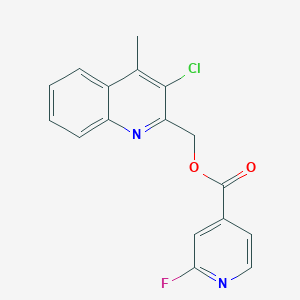

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system and have been linked to various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis of Polyfunctional Heterocyclic Systems :

- Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used as synthons for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Potential in HIV Inhibition :

- Telomerization of certain undecanamides results in telomers that may act as HIV inhibitor polyanions with good biocompatibility (Leydet et al., 1995).

Formation of Enantiopure β-Amino Alcohols :

- N-Allylamino alcohols prepared from enantiopure 2-amino-1-phenylpropane-1,3-diol are used to create compounds acting as chiral ligands in enantioselective additions (Aurich et al., 1999).

Synthesis of Cytotoxic Compounds :

- Isopropyl 11-phenylsulfinyl-10-oxoundecanoate, derived from undec-10-enoic acid, is synthesized for potential cytotoxic applications (Nokami et al., 1997).

Chemistry of Piperaceae Amides :

- Piperaceae amides and their synthetic analogues, including compounds with phenoxy groups, show insecticidal activities (Miyakado et al., 1985).

CCR8 Antagonists for Respiratory Diseases :

- Derivatives with phenoxyphenyl components are explored as CCR8 antagonists, potentially treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

Allosteric Modifiers of Hemoglobin :

- Certain phenoxy-based compounds are studied for their ability to modify the oxygen affinity of human hemoglobin, which could have clinical or biological applications (Randad et al., 1991).

Synthesis of Functionalized Compounds for Topoisomerase I Targeting :

- Derivatives of 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy isoquino[4,3-c]cinnolin-12-ones, including those with N-methylamine and N-isopropylamine substituents, are synthesized for potent topoisomerase I targeting activity and antitumor activity (Satyanarayana et al., 2008).

Propiedades

IUPAC Name |

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJUTLJNMPPDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)

![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433631.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)

![2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2433635.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)